Cas no 1698431-42-3 (2-Fluoro-3-methyl-5-nitrobenzamide)

2-フルオロ-3-メチル-5-ニトロベンズアミドは、芳香族化合物の一種であり、フッ素原子とニトロ基、メチル基を有するベンズアミド誘導体です。その分子構造は、医薬品や農薬の中間体としての応用可能性を示しており、特にフッ素の導入により代謝安定性や脂溶性の向上が期待されます。ニトロ基の存在は、さらなる化学変換のための反応性サイトを提供し、多様な誘導体合成への柔軟性を有しています。本品は高純度で合成可能であり、研究用途における信頼性の高い試薬として利用されています。

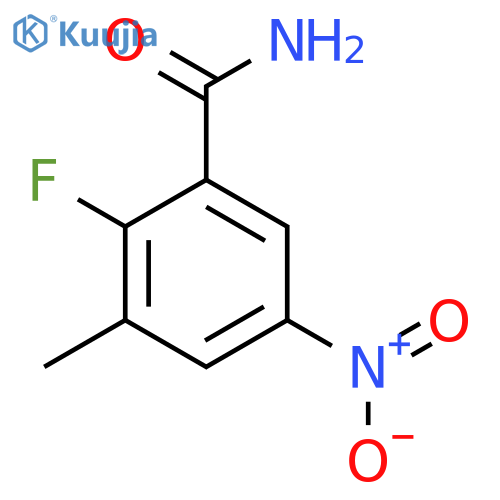

1698431-42-3 structure

商品名:2-Fluoro-3-methyl-5-nitrobenzamide

CAS番号:1698431-42-3

MF:C8H7FN2O3

メガワット:198.151185274124

CID:5003991

2-Fluoro-3-methyl-5-nitrobenzamide 化学的及び物理的性質

名前と識別子

-

- 2-Fluoro-3-methyl-5-nitrobenzamide

-

- インチ: 1S/C8H7FN2O3/c1-4-2-5(11(13)14)3-6(7(4)9)8(10)12/h2-3H,1H3,(H2,10,12)

- InChIKey: CEDUTBVDJGSCJJ-UHFFFAOYSA-N

- ほほえんだ: FC1C(C(N)=O)=CC(=CC=1C)[N+](=O)[O-]

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 1

- 複雑さ: 254

- トポロジー分子極性表面積: 88.9

- 疎水性パラメータ計算基準値(XlogP): 1.1

2-Fluoro-3-methyl-5-nitrobenzamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A010010817-500mg |

2-Fluoro-3-methyl-5-nitrobenzamide |

1698431-42-3 | 97% | 500mg |

815.00 USD | 2021-07-06 | |

| Alichem | A010010817-1g |

2-Fluoro-3-methyl-5-nitrobenzamide |

1698431-42-3 | 97% | 1g |

1,564.50 USD | 2021-07-06 | |

| Alichem | A010010817-250mg |

2-Fluoro-3-methyl-5-nitrobenzamide |

1698431-42-3 | 97% | 250mg |

489.60 USD | 2021-07-06 |

2-Fluoro-3-methyl-5-nitrobenzamide 関連文献

-

Zoubir El-Hachemi,Carlos Escudero,Francisco Acosta-Reyes,M. Teresa Casas,Virginia Altoe,Shaul Aloni,Gerard Oncins,Alessandro Sorrenti,Joaquim Crusats,J. Lourdes Campos,Josep M. Ribó J. Mater. Chem. C, 2013,1, 3337-3346

-

D. Pla,M. Salleras,A. Morata,I. Garbayo,M. Gerbolés,N. Sabaté,N. J. Divins,A. Casanovas,J. Llorca,A. Tarancón Lab Chip, 2016,16, 2900-2910

-

Susumu Arimori,Matthew G. Davidson,Thomas M. Fyles,Thomas G. Hibbert,Tony D. James,Gabriele I. Kociok-Köhn Chem. Commun., 2004, 1640-1641

-

Anthony W. Thomas,Paula K. Kuroishi,Maria M. Pérez-Madrigal,Andrew K. Whittaker,Andrew P. Dove Polym. Chem., 2017,8, 5082-5090

-

Yue Jin,Liang Song,Dali Wang,Feng Qiu,Deyue Yan,Bangshang Zhu Soft Matter, 2012,8, 10017-10025

1698431-42-3 (2-Fluoro-3-methyl-5-nitrobenzamide) 関連製品

- 1207030-44-1(1-(3,4-dimethylphenyl)-N-[(furan-2-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide)

- 1804535-05-4(6-Amino-2-(aminomethyl)-3-(trifluoromethoxy)pyridine-4-carboxaldehyde)

- 851803-36-6(2-{(3-methylphenyl)methylsulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole)

- 1568072-56-9((1R)-1-(4-fluoro-1H-indol-3-yl)ethan-1-ol)

- 1172303-60-4(2-{4-(2-ethoxynaphthalene-1-carbonyl)piperazin-1-ylmethyl}-1-methyl-1H-1,3-benzodiazole)

- 320417-17-2(7-(2-Pyridinyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile)

- 150584-61-5(7-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid)

- 1187931-00-5(2-(4-Fluoro-benzyl)-pyrrolidine hydrochloride)

- 1805532-01-7(Ethyl 4-(aminomethyl)-6-(difluoromethyl)-2-fluoropyridine-3-carboxylate)

- 2137073-81-3((1R)-1-(5-fluoro-1-benzofuran-2-yl)-2-methylpropan-1-amine)

推奨される供給者

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量